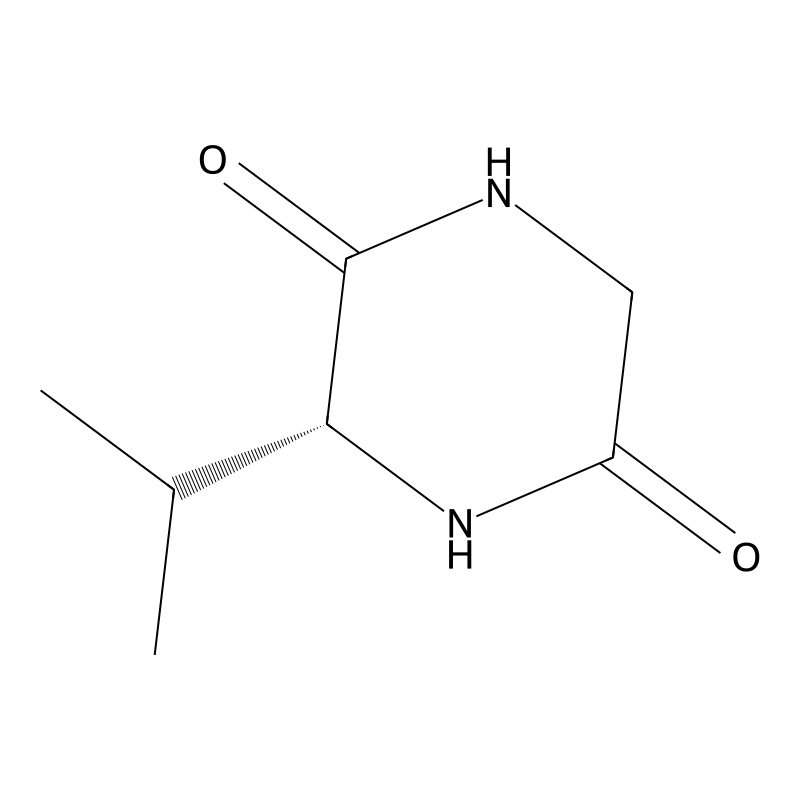(R)-3-Isopropyl-2,5-piperazinedione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Enzyme Inhibition:
Studies suggest that (R)-3-Isopropyl-2,5-piperazinedione may act as an inhibitor for certain enzymes. A 2003 research paper explored its potential to inhibit HIV-1 integrase, an enzyme crucial for the virus's replication process []. However, further research is needed to determine its efficacy and potential for developing anti-HIV drugs.
Precursor for Drug Discovery:
The unique chemical structure of (R)-3-Isopropyl-2,5-piperazinedione makes it a potential building block for the synthesis of more complex molecules with desired pharmacological properties. Researchers are exploring its use as a starting material for the development of new drugs, but this area is still in its early stages [].
(R)-3-Isopropyl-2,5-piperazinedione is a chiral compound belonging to the piperazine class of compounds. It features an isopropyl group attached to the third carbon of the piperazine ring and two carbonyl groups at the second and fifth positions. Its molecular formula is C₇H₁₂N₂O₂, with a molecular weight of 156.18 g/mol. The specific spatial arrangement of its atoms, indicated by the (R)-configuration, plays a critical role in its biological activity and interactions with various molecular targets .
- Oxidation: The compound can be oxidized to form N-oxides using agents like hydrogen peroxide.
- Reduction: Carbonyl groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
- Substitution: The isopropyl group may undergo nucleophilic substitution, allowing for the introduction of different alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions- Oxidation: Hydrogen peroxide in the presence of acetic acid.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Alkyl or aryl halides with sodium hydride as a base.
The biological activity of (R)-3-Isopropyl-2,5-piperazinedione is linked to its ability to interact with specific enzymes and receptors. Due to its chiral configuration, this compound can fit into active sites of target molecules, modulating their activity. This modulation may result in inhibition or activation of certain biochemical pathways, making it a candidate for further research in pharmacology and medicinal chemistry .
The synthesis of (R)-3-Isopropyl-2,5-piperazinedione typically involves cyclization reactions starting from appropriate precursors. A common method includes:
- Reacting isopropylamine with diethyl oxalate to form an intermediate.
- Subjecting this intermediate to cyclization under controlled conditions, often using solvents like ethanol and catalysts such as sodium ethoxide.
On an industrial scale, continuous flow reactors may be employed to ensure consistent quality and yield. High-purity starting materials and optimized reaction parameters are crucial for large-scale synthesis .
(R)-3-Isopropyl-2,5-piperazinedione has potential applications in various fields:
- Pharmaceuticals: Its unique chiral properties make it valuable in drug design and synthesis.
- Biochemistry: Useful in studying enzyme interactions and biochemical pathways due to its ability to modulate enzyme activity.
- Chemical Research: Serves as a building block for synthesizing other complex molecules.
Research on the interaction of (R)-3-Isopropyl-2,5-piperazinedione with biological targets reveals its potential as a modulator for various enzymes and receptors. Studies indicate that its chiral nature allows for selective binding to specific targets, which could lead to significant implications in drug development and therapeutic applications .
Several compounds share structural similarities with (R)-3-Isopropyl-2,5-piperazinedione:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-3-Isopropyl-2,5-piperazinedione | Enantiomer with opposite configuration | Different biological activity due to stereochemistry |
| 3-Methyl-2,5-piperazinedione | Contains a methyl group instead of an isopropyl group | May exhibit different pharmacological properties |
| 2,5-Piperazinedione | Parent compound without substituents | Lacks the unique properties imparted by substitutions |
The uniqueness of (R)-3-Isopropyl-2,5-piperazinedione lies in its specific chiral configuration, which imparts distinct biological activity and selectivity compared to these similar compounds. This characteristic makes it particularly valuable in applications where stereochemistry is critical .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








